molecular formula C7H3F5 B1310629 2,5-Difluorobenzotrifluoride CAS No. 393-38-4

2,5-Difluorobenzotrifluoride

Cat. No. B1310629
CAS RN: 393-38-4
M. Wt: 182.09 g/mol
InChI Key: BLDOSVXRDMTZQE-UHFFFAOYSA-N
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Description

2,5-Difluorobenzotrifluoride is a synthetic compound that is not directly discussed in the provided papers. However, the papers do discuss related fluorinated aromatic compounds, which are valuable in the pharmaceutical industry and material science due to their unique chemical properties. These compounds, such as 2,4,5-trifluorobenzoic acid and 4,5-difluorobenzo[a]pyrene, serve as important intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related fluorinated compounds involves several steps, including the generation of unstable aryl-Grignard reagents and subsequent reactions with gaseous CO2 or other fluorinating agents. For example, the synthesis of 2,4,5-trifluorobenzoic acid is achieved through a continuous microflow process that facilitates the Grignard exchange reaction and the carboxylation with CO2, resulting in high yields and purity . Similarly, the synthesis of 4,5-difluorobenzo[a]pyrene involves the fluorination of benzo[a]pyrene-4,5-dione with dimethylaminosulfur trifluoride, followed by defluorination to obtain the desired product .

Molecular Structure Analysis

The molecular structures of fluorinated aromatic compounds are characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecules. For instance, the crystal structures of lanthanide ternary complexes based on 2,4-difluorobenzoic acid exhibit distorted triangular prism geometry and form one-dimensional chains that assemble into two-dimensional supramolecular frameworks through hydrogen bonds .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often serving as intermediates or reagents. The sulfonium salt 5-(trifluorovinyl)dibenzothiophenium triflate, for example, is used to introduce the bioisosteric 1,1,2-trifluoroethylene linker in drug-like structures. This compound reacts with alcohols and phenols to produce fluoroalkyl radicals that can undergo intra- or intermolecular reactions with (hetero)arenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. These properties include luminescence, as demonstrated by the luminescence spectra and lifetime of the lanthanide ternary complexes with 2,4-difluorobenzoic acid . Additionally, the thermal properties of these complexes have been studied using thermoanalysis techniques such as TG/DSC-FTIR, revealing information about their heat capacities and stability .

Scientific Research Applications

Spin-Spin Coupling Studies

  • Electron-coupled Spin-Spin Interactions : Research has explored the spin-spin coupling constants over four formal bonds between fluorine nuclei in 2,5-difluorobenzotrifluoride and other related compounds, providing insights into “through-space” or “fragment” interactions. These findings have implications for our understanding of semiempirical theories in molecular physics (Schaefer, Niemczura, & Marat, 1975).

Analytical Chemistry Applications

  • Tissue Sulfhydryl Group Analysis : 2,5-Difluorobenzotrifluoride has been utilized in the development of water-soluble aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid), which is significant for determining sulfhydryl groups in biological materials (Ellman, 1959).

Material Science and Engineering

  • Continuous Flow Synthesis : The compound is also a key element in the continuous flow synthesis of chemicals like 2,4,5-trifluorobenzoic acid, which has critical applications in the pharmaceutical industry and material science (Deng et al., 2015).

Environmental Studies

  • Soil Tracer Studies : It's used in studying water movement in porous media like soils. For instance, 2,5-difluorobenzoate, a derivative, has been evaluated as a tracer in soil studies, which is important for understanding soil and water contamination and movement (Jaynes, 1994).

Polymer Chemistry

  • Fluorinated Polyimides : Research has focused on the synthesis and properties of fluorinated polyimides based on compounds like 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene, demonstrating the compound's utility in creating materials with specific properties like low dielectric constants and moisture absorption (Yang & Hsiao, 2004).

Photophysical Properties

  • Fluorescence Properties : Studies have been conducted on the fluorescence lifetimes of crystalline states of certain compounds related to 2,5-Difluorobenzotrifluoride, which is vital for understanding and developing new materials for optoelectronic applications (Tanaka et al., 2013).

Organic Chemistry

  • Functionalization of Difluorophenols : The compound has been used in thefunctionalization of difluorophenols, demonstrating its versatility in organic synthesis and its potential in diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).

Synthetic Chemistry Applications

  • Synthesis of Fluorinated Compounds : The synthesis and properties of new aromatic polyimides based on 2,5-Difluorobenzotrifluoride derivatives have been explored, highlighting its role in creating materials with specific properties like improved solubility and reduced color intensity (Yang, Su, & Wu, 2004).

Photophysical Chemistry

  • Influence on Emission Spectra : The compound has been used to study the effect of fluorination on photophysical properties, particularly how it influences the emission spectra of certain dye molecules. This is crucial for developing new materials for optoelectronics and photonics (Krebs & Spanggaard, 2002).

Nuclear Magnetic Resonance (NMR) Studies

  • Spin-Spin Coupling Constants Analysis : The compound has been central to studies analyzing the spin-spin coupling constants in benzotrifluoride and its derivatives, which is key for understanding molecular structures and interactions in NMR spectroscopy (Schaefer, Marat, Peeling, & Veregin, 1983).

Medicinal Chemistry

  • Difluoromethylation of N-Heterocycles : It's used in the difluoromethylation of N-heterocycles, demonstrating its utility in modifying bioactive drugs. This is significant for the development of new pharmaceutical compounds (Ma, Xuan, & Song, 2018).

Safety And Hazards

2,5-Difluorobenzotrifluoride is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . It is a flammable liquid and vapor . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

1,4-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDOSVXRDMTZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455597
Record name 2,5-Difluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzotrifluoride

CAS RN

393-38-4
Record name 1,4-Difluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-38-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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